2-amino-N-(2-methoxyphenyl)benzamide
Overview
Description
2-amino-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative, characterized by the presence of an amino group and a methoxyphenyl group attached to the benzamide core.
Mechanism of Action
Target of Action
It is known that aminobenzamide derivatives have been identified as precursors for the synthesis of a diverse range of heterocyclic compounds .
Mode of Action
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors , suggesting that 2-amino-N-(2-methoxyphenyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that this compound may affect similar pathways.
Result of Action
It is known that indole derivatives can have diverse biological activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-amino-N-(2-methoxyphenyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, this compound can alter gene expression patterns. Additionally, this compound interacts with zinc ions in the active site of histone deacetylases, forming a stable complex that prevents the enzyme from functioning .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by modulating the expression of genes involved in cell proliferation and survival. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of histone deacetylases, where it chelates zinc ions and inhibits the enzyme’s activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. Additionally, this compound can modulate the activity of other transcription factors and co-regulators, further influencing gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of histone deacetylases and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit histone deacetylases without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with histone deacetylases. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific cellular compartments. This distribution pattern is crucial for its biological activity, as it ensures that this compound reaches its target sites within the cell .
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its effects on histone deacetylases and gene expression. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, depending on its interactions with specific targeting signals and post-translational modifications. This subcellular localization is essential for its activity, as it allows this compound to modulate various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxyphenyl)benzamide typically involves the condensation of 2-methoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product under controlled conditions .
Industrial Production Methods
In an industrial setting, the synthesis of benzamide derivatives, including this compound, can be achieved through direct condensation of carboxylic acids and amines. This process often employs catalysts such as Lewis acidic ionic liquids immobilized on diatomite earth, and ultrasonic irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the methoxy group can lead to various substituted benzamides .
Scientific Research Applications
2-amino-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(4-methoxyphenyl)benzamide
- 2-amino-N-(2,4-dichloro-5-methoxyphenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
2-amino-N-(2-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-9-5-4-8-12(13)16-14(17)10-6-2-3-7-11(10)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKUPCSIUQXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355067 | |
Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70083-21-5 | |
Record name | 2-amino-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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